

Application Notes and Protocols for L-161,240 as a Chemical Probe

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Compound of Interest

Compound Name: L-161240
Cat. No.: B15560923

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Introduction

L-161,240 is a potent and specific inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[1][2] By targeting LpxC, L-161,240 effectively inhibits bacterial growth, particularly in species like *Escherichia coli*, making it a valuable chemical probe for studying bacterial lipid A biosynthesis and for the development of novel antibiotics.[3][4][5]

This document provides detailed application notes and protocols for the use of L-161,240 as a chemical probe for researchers, scientists, and drug development professionals. It is important to distinguish L-161,240 from the similarly named compound L-161,982, which is a selective antagonist of the human EP4 receptor.[6] This guide focuses exclusively on L-161,240 as an inhibitor of bacterial LpxC.

Mechanism of Action

L-161,240 is a competitive inhibitor of LpxC.[3] Its chemical structure features a hydroxamate group that chelates the catalytic zinc ion in the active site of LpxC, displacing a water molecule and preventing the substrate from binding.[1][7] The phenyloxazoline moiety of L-161,240 interacts with a hydrophobic passage in the enzyme.[7] The specificity of L-161,240 varies

between different species of Gram-negative bacteria, with high potency against *E. coli* LpxC and significantly lower potency against the LpxC from *Pseudomonas aeruginosa*.[\[2\]](#)[\[4\]](#)[\[8\]](#)[\[9\]](#) This species-specific activity is attributed to conformational differences in the LpxC active site, particularly in a flexible loop known as Insert I.[\[4\]](#)[\[7\]](#)

Data Presentation

Table 1: In Vitro Activity of L-161,240

Parameter	Organism/Enzyme	Value	Reference
Ki	<i>E. coli</i> LpxC	50 nM	[3] [5]
IC50	<i>E. coli</i> LpxC	26 nM (at 3 μ M substrate)	[1]
IC50	<i>E. coli</i> LpxC	440 \pm 10 nM (at 25 μ M substrate)	[1]
IC50	<i>E. coli</i> LpxC	0.03 μ M	[8]
IC50	<i>P. aeruginosa</i> LpxC	>10-fold higher than <i>E. coli</i> LpxC	[9]

Table 2: Antibacterial Activity of L-161,240

Organism	MIC (μ g/mL)	Reference
<i>E. coli</i>	1 - 3	[4] [8]
<i>P. aeruginosa</i>	> 100	[4]

Experimental Protocols

Protocol 1: In Vitro LpxC Inhibition Assay (Fluorometric)

This protocol is adapted from a method used to assess the inhibitory activity of compounds against *E. coli* LpxC.[\[1\]](#)

Materials:

- Purified *E. coli* LpxC enzyme

- UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)
- L-161,240
- Assay buffer: 50 mM HEPES, pH 7.5
- o-phthaldialdehyde (OPA) reagent
- 96-well black microplates
- Fluorometric microplate reader (Excitation: 340 nm, Emission: 455 nm)

Procedure:

- Prepare a stock solution of L-161,240 in DMSO.
- In a 96-well plate, add 2 μ L of L-161,240 at various concentrations (serially diluted). For the control, add 2 μ L of DMSO.
- Add 50 μ L of purified E. coli LpxC (final concentration \sim 1.5 nM) in assay buffer to each well.
- Incubate for 15 minutes at 30°C.
- Initiate the reaction by adding 50 μ L of the substrate UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (final concentration 25 μ M) to each well.
- Incubate the reaction mixture for 30 minutes at 30°C.
- Stop the reaction and detect the product by adding 100 μ L of OPA reagent to each well. OPA reacts with the deacetylated amine product to generate a fluorescent signal.
- Incubate for 5 minutes at room temperature.
- Measure the fluorescence using a microplate reader.
- Calculate the percent inhibition for each concentration of L-161,240 and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of L-161,240 required to inhibit the growth of bacteria.

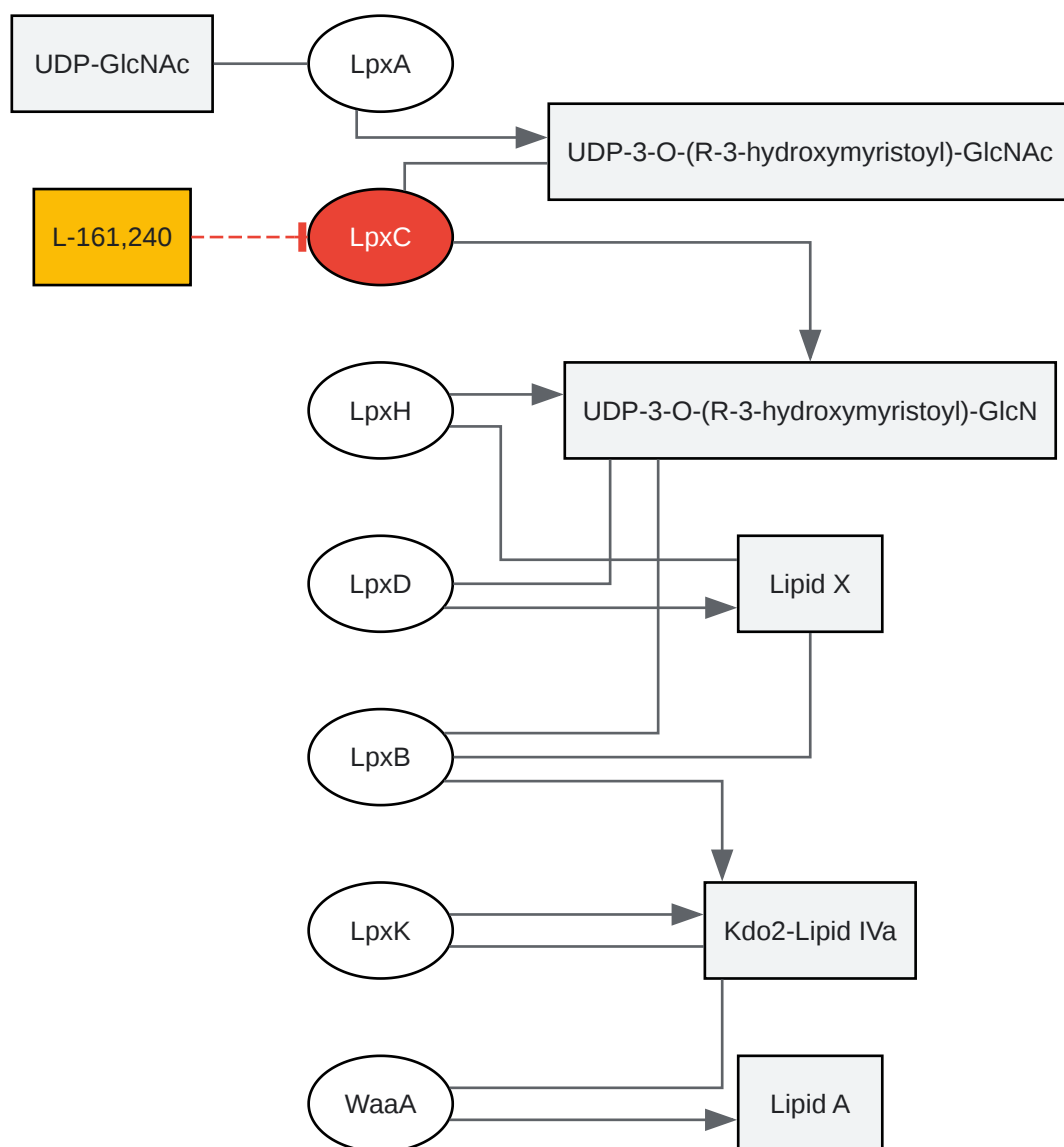
Materials:

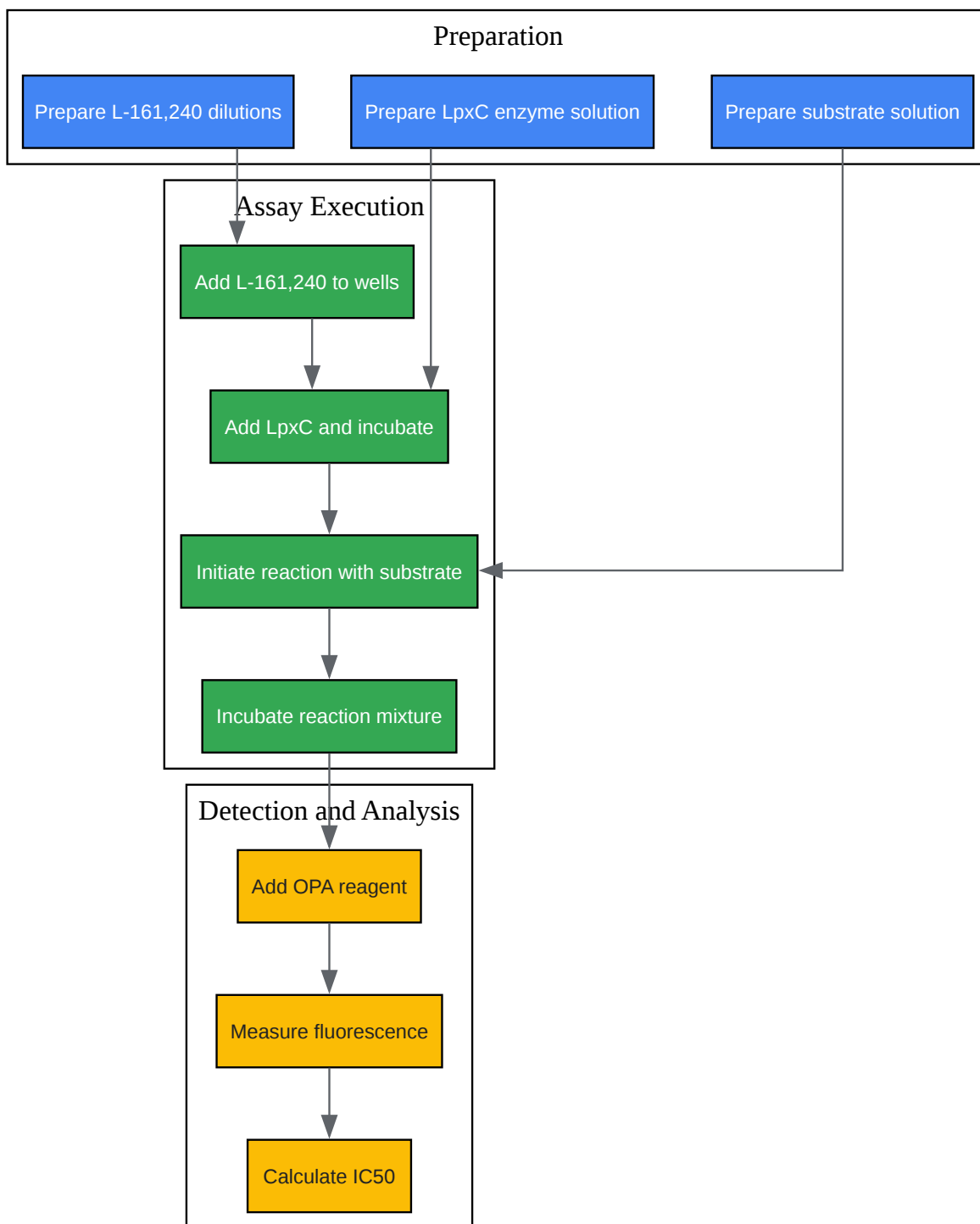
- L-161,240
- Bacterial strains (e.g., *E. coli*, *P. aeruginosa*)
- Luria-Bertani (LB) broth
- 96-well clear microplates
- Spectrophotometer (microplate reader)

Procedure:

- Prepare a stock solution of L-161,240 in DMSO.
- In a 96-well plate, perform serial two-fold dilutions of L-161,240 in LB broth to achieve a range of concentrations. Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
- Prepare an overnight culture of the test bacterium and dilute it to a final concentration of approximately 5×10^5 CFU/mL in LB broth.
- Inoculate each well (except the negative control) with the bacterial suspension.
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is defined as the lowest concentration of L-161,240 at which there is no visible growth, which can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Visualizations





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